

Application Notes and Protocols for the Continuous Hydrolytic Polymerization of Laurolactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laurolactam

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These application notes provide a detailed overview of the experimental setup and protocols for the continuous hydrolytic polymerization of **laurolactam** to produce Polyamide-12 (PA-12), a high-performance thermoplastic with significant applications in various fields, including advanced drug delivery systems and medical device manufacturing.

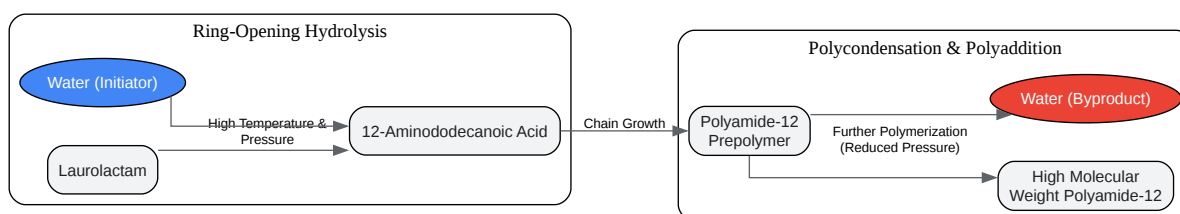
Introduction

Polyamide-12, also known as Nylon-12, is synthesized via the ring-opening polymerization of **laurolactam**. The hydrolytic polymerization route, which utilizes water as an initiator, is a common industrial method that avoids the use of catalysts that can be difficult to remove from the final product.[1] This process is typically carried out in a continuous manner to ensure consistent product quality and high throughput. The polymerization proceeds through three main reactions: the initial ring-opening of the **laurolactam** monomer by water to form 12-aminododecanoic acid, followed by polycondensation and polyaddition reactions to build the polymer chains.[2]

Reaction Mechanism

The continuous hydrolytic polymerization of **laurolactam** is a multi-step process. The key stages are:

- Ring-Opening: **Lauro lactam** reacts with water at high temperature and pressure, leading to the opening of the lactam ring to form 12-aminododecanoic acid.[2]
- Polycondensation: The formed amino acid monomers then react with each other. The amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This chain-growth reaction is crucial for increasing the molecular weight of the polymer.[2]
- Polyaddition: The amino acid can also react with other **lauro lactam** monomers, further contributing to the growth of the polymer chain.[2]



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Figure 1. Reaction mechanism of hydrolytic polymerization of **lauro lactam**.

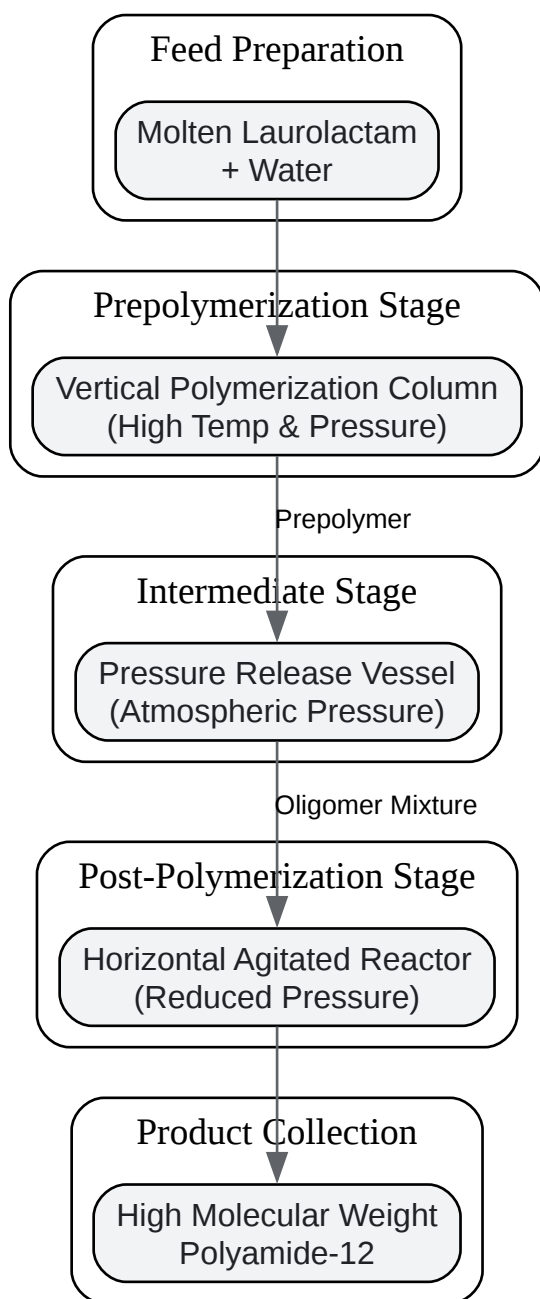
Experimental Setup

A typical continuous polymerization plant for **lauro lactam** consists of a three-stage process: a prepolymerization stage, an intermediate pressure-release stage, and a post-polymerization stage.[3]

- Prepolymerization Stage: This stage is carried out in a vertical, longitudinal polymerization column, which may be divided into upper, intermediate, and lower zones.[2] A molten mixture of **lauro lactam** and water is continuously fed to the top of the column. This stage is operated at elevated temperature and pressure to facilitate the initial ring-opening and polymerization

reactions. A key feature of this stage is a descending temperature gradient from the top to the bottom of the column.[3]

- **Intermediate Stage:** The prepolymer from the first stage is transferred to a flash vessel where the pressure is reduced to atmospheric pressure. This sudden pressure drop helps to remove a significant portion of the unreacted water and some volatile oligomers.
- **Post-Polymerization Stage:** The final stage of polymerization is conducted in a horizontal, transverse-type reactor equipped with an agitator. This stage is operated under reduced pressure or an inert gas atmosphere to effectively remove the water of condensation, driving the equilibrium towards the formation of a high molecular weight polymer.[3]



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Figure 2. Experimental workflow for continuous hydrolytic polymerization.

Experimental Protocols

Materials

- **Laurolactam** (purity > 99.8%)

- Deionized water
- Acetic acid (optional, as a monofunctional acid catalyst)[2]
- Inert gas (e.g., Nitrogen)

Polymerization Procedure

- Feed Preparation: Prepare a homogeneous molten mixture of **lauro lactam** and deionized water. The water content can range from 1 to 10% by weight.[3] For specific applications, a small amount of a monofunctional acid like acetic acid (e.g., 0.1 wt%) can be added to control the molecular weight.[2]
- Prepolymerization:
 - Continuously feed the molten mixture into the top of the vertical polymerization column at a constant rate (e.g., 7.35 kg/h).[2]
 - Maintain a decreasing temperature gradient along the column, for example, from 285°C at the top to 275°C at the bottom.[3]
 - The pressure in this stage is typically maintained by the vapor pressure of the water in the system.[3]
 - The residence time in the prepolymerization stage is generally between 5 to 10 hours.[3]
- Intermediate Pressure Release:
 - Continuously transfer the prepolymer from the bottom of the column to a flash vessel to reduce the pressure to atmospheric.
- Post-Polymerization:
 - Continuously feed the oligomer mixture from the flash vessel into the horizontal agitated reactor.
 - Maintain the temperature in this vessel between 220°C and 280°C.[3]

- Apply reduced pressure or a continuous flow of inert gas to facilitate the removal of water.
- The agitation ensures good mixing and surface renewal for efficient water removal.
- The residence time in this stage is adjusted to achieve the desired final molecular weight.
- Product Extrusion and Pelletizing:
 - The final high molecular weight Polyamide-12 is continuously discharged from the post-polymerization reactor, cooled, and pelletized.

Data Presentation

The following tables summarize typical quantitative data for the continuous hydrolytic polymerization of **lauro lactam**.

Table 1: Typical Reaction Conditions for Continuous Hydrolytic Polymerization of **Lauro lactam**

Parameter	Prepolymerization Stage	Post-Polymerization Stage	Reference
Feed Composition			
Lauro lactam	98.9 wt%	-	[2]
Water	1.0 wt%	-	[2]
Acetic Acid	0.1 wt%	-	[2]
Operating Conditions			
Feed Rate	7.35 kg/h	-	[2]
Temperature	275 - 285 °C (gradient)	220 - 280 °C	[3]
Pressure	Vapor Pressure	Reduced Pressure / Atmospheric	[3]
Residence Time	~ 7 hours	Variable	[3]

Table 2: Effect of Reaction Conditions on Polymer Properties

Condition	Monomer Conversion (%)	Relative Viscosity	Number Average Molecular Weight (g/mol)	Reference
End of Prepolymerization	99.7	1.47	7,000	[3]
End of Prepolymerization (Higher Water)	96.4	1.36	5,100	[3]
Final Product (Target)	> 99.5	1.9 - 3.3	-	[3]
Simulation Result	94.41	-	22,866	[2]

Note: The simulation result shows a higher molecular weight, which could be attributed to the kinetic parameters used in the model.[2]

Analytical Methods

Determination of Monomer Conversion

The conversion of **lauro lactam** can be determined gravimetrically by solvent extraction.

Protocol:

- Accurately weigh a sample of the polymer (approximately 2-3 g).
- Place the sample in a Soxhlet extraction thimble.
- Extract the unreacted monomer using a suitable solvent (e.g., methanol or ethanol) for a sufficient duration (e.g., 24 hours).

- After extraction, dry the polymer sample in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.
- The monomer conversion is calculated using the following formula: $\text{Conversion (\%)} = [(\text{Initial Polymer Weight} - \text{Final Polymer Weight}) / \text{Initial Polymer Weight}] \times 100$

Determination of Molecular Weight

The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the Polyamide-12 are determined by Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).

Protocol:

- **Sample Preparation:** Dissolve a known concentration of the Polyamide-12 sample in a suitable solvent. Common solvents for polyamides include m-cresol or a mixture of hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate.
- **Instrumentation:** Use a high-temperature SEC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.
- **Calibration:** Calibrate the SEC system using narrow molecular weight distribution polystyrene or polyamide standards.
- **Analysis:** Inject the prepared sample solution into the SEC system.
- **Data Processing:** Determine the molecular weight averages and distribution from the resulting chromatogram using the calibration curve.

Conclusion

The continuous hydrolytic polymerization of **lauro lactam** is a robust and efficient method for the production of high-quality Polyamide-12. Careful control of reaction parameters such as temperature, pressure, water content, and residence time is crucial for achieving the desired monomer conversion and final polymer properties. The detailed protocols and data presented

in these application notes provide a valuable resource for researchers and scientists working on the synthesis and application of Polyamide-12.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Continuous Hydrolytic Polymerization of Laurolactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145868#experimental-setup-for-continuous-hydrolytic-polymerization-of-laurolactam]

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